molecular formula C6H14ClNO B1407860 2-Ethyl-3-pyrrolidinol hydrochloride CAS No. 1955520-34-9

2-Ethyl-3-pyrrolidinol hydrochloride

Cat. No. B1407860
M. Wt: 151.63 g/mol
InChI Key: KCJGLZKQNPMMIW-UHFFFAOYSA-N
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Description

2-Ethyl-3-pyrrolidinol hydrochloride (EPH) is an organic compound that belongs to the class of pyrrolidinols. It is a white, crystalline solid and has a molecular weight of 197.67 g/mol. It is a chiral compound, with two enantiomers, (R)-EPH and (S)-EPH. It is mainly used as a precursor for the synthesis of various pharmaceuticals, such as antibiotics, analgesics, and anti-inflammatory drugs. It is also used as a reagent in organic synthesis and as an intermediate in the synthesis of fine chemicals.

Scientific Research Applications

  • Synthesis and Crystal Structures of Hybrid Organotellurium Ligands and Their Complexes : A study by Singh et al. (2003) demonstrates the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine and bis{2-(pyrrolidine-N-yl)ethyl}telluride, where 2-choroethyl pyrrolidine hydrochloride is a key intermediate. These compounds have applications in the development of metal complexes with potential uses in catalysis and materials science (Singh et al., 2003).

  • Synthesis of Functionalized Tetrahydropyridines : Zhu et al. (2003) describe the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates using a phosphine-catalyzed [4 + 2] annulation. These compounds, derived from reactions involving pyrrolidine derivatives, have potential applications in organic synthesis and drug development (Zhu et al., 2003).

  • Antifungal Activities of Schiff Bases : Rajendran and Karvembu (2002) investigated the synthesis of Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones and their antifungal activities. This research suggests potential applications of pyrrolidine derivatives in the development of new antifungal agents (Rajendran & Karvembu, 2002).

  • Aldosterone Synthase Inhibition : Lucas et al. (2011) explored pyridine substituted 3,4-dihydro-1H-quinolin-2-ones as aldosterone synthase inhibitors, a target for the treatment of hyperaldosteronism and heart diseases. The study highlights the potential use of pyrrolidine derivatives in therapeutic applications (Lucas et al., 2011).

  • Ligand-Free Cu-Catalyzed Synthesis : A study by Yu et al. (2016) presents a ligand-free Cu-catalyzed cycloaddition for synthesizing pyrrolo[1,2-a]quinolines. This method, involving pyrrolidine derivatives, could be significant in organic synthesis and material science applications (Yu et al., 2016).

  • Reactivity Study of Heterocycle Based Molecules : Murthy et al. (2017) synthesized and characterized 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, illustrating the potential of pyrrolidine derivatives in the development of new heterocyclic compounds for various applications (Murthy et al., 2017).

  • Generation and Hydroxyalkylation of Carbanions : Zheng et al. (2005) explored the generation of N,O-diprotected 3-pyrrolidinol 2-carbanions and their reactions with ketones and aldehydes. This study indicates the utility of pyrrolidine derivatives in synthetic organic chemistry (Zheng et al., 2005).

  • Synthesis and Antioxidant Activity of Stilbazolic Resveratrol Analogs : Semenov et al. (2020) investigated the synthesis of resveratrol structural analogs containing the 3-pyridinol fragment, demonstrating the potential of pyrrolidine derivatives in the development of antioxidants and pharmaceuticals (Semenov et al., 2020).

Safety And Hazards

The safety data sheet for ®-3-Pyrrolidinol hydrochloride, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine alkaloids, which are related to 2-Ethyl-3-pyrrolidinol hydrochloride, have shown promise in pharmacotherapy . They have been recognized for their promising biological effects and can be some of the best sources of pharmacologically active lead compounds . This suggests potential future directions for the study and application of 2-Ethyl-3-pyrrolidinol hydrochloride.

properties

IUPAC Name

2-ethylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJGLZKQNPMMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-pyrrolidinol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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